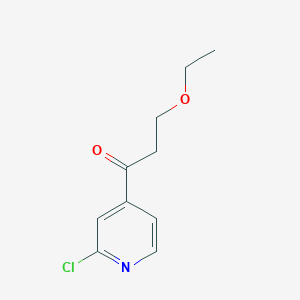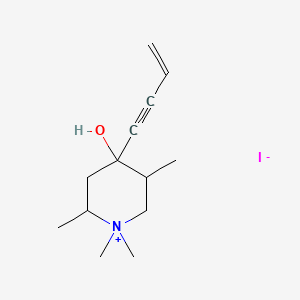
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidinium core substituted with a butenynyl group and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) in anhydrous conditions .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The butenynyl group can be reduced to form a saturated alkyl chain.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the butenynyl group would yield an alkane .
Scientific Research Applications
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the butenynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having a butenynyl group but differs in the core structure.
1-Buten-3-yne: Shares the butenynyl group but lacks the piperidinium core.
Uniqueness
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide is unique due to its combination of a piperidinium core with a butenynyl and hydroxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
502131-67-1 |
|---|---|
Molecular Formula |
C13H22INO |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
4-but-3-en-1-ynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C13H22NO.HI/c1-6-7-8-13(15)9-12(3)14(4,5)10-11(13)2;/h6,11-12,15H,1,9-10H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
SZNOCUGZJFYFBB-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(C(C[N+]1(C)C)C)(C#CC=C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
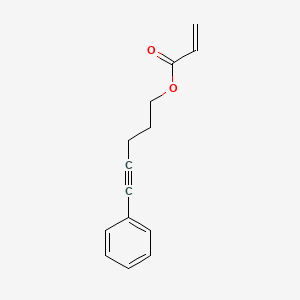
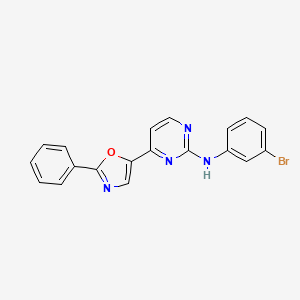
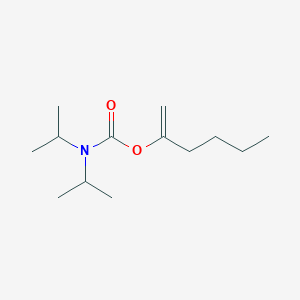

![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
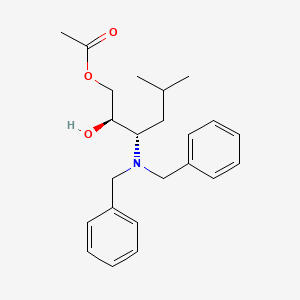
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
